![molecular formula C2H3F3O3S B1304855 2,2,2-Trifluoroethanesulfonic acid CAS No. 1827-97-0](/img/structure/B1304855.png)
2,2,2-Trifluoroethanesulfonic acid
Overview
Description
2,2,2-Trifluoroethanesulfonic acid, also known as trifluoromethanesulfonic acid or triflic acid, is a strong acid commonly used in organic synthesis. It is characterized by its high protonating power and low nucleophilicity, which allows it to generate cationic species from organic molecules that can be detected and studied using spectral methods. Triflic acid is involved in a variety of chemical reactions, including electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and syntheses of carbo- and heterocyclic structures .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, derivatives such as potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt have been prepared, demonstrating the versatility of this compound in synthetic chemistry10. Additionally, the synthesis of novel 2,2,3,3-tetrafunctionalized tetrasilanes has been achieved by reacting tetraphenyltetrasilanes with trifluoromethanesulfonic acid, indicating its utility in the synthesis of silicon-containing compounds .
Molecular Structure Analysis
The molecular structure of derivatives like methyl trifluoromethanesulfonate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation. This study provides insight into the conformational properties of covalent sulfonates and the potential functions for internal rotation around the S-O single bond .
Chemical Reactions Analysis
Triflic acid has been found to catalyze various chemical reactions efficiently. For example, it catalyzes Friedel-Crafts alkylations, providing high yields of di- or triarylmethanes . It also catalyzes the isomerization of kinetic enol derivatives to their thermodynamically favored isomers , and it has been used in the superelectrophilic Tscherniac amidomethylation of aromatics . Furthermore, triflic acid has been shown to be an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides .
Physical and Chemical Properties Analysis
The physical and chemical properties of triflic acid have been studied in various solvents. It is completely dissociated in basic solvents like dimethyl sulfoxide, dimethylacetamide, and dimethylformamide, while it is associated to some extent in other solvents, particularly in methyl isobutyl ketone and acetic acid. Its strength is comparable to that of perchloric acid in all the solvents tested . Additionally, the reactions of alkyl 2,2,2-trifluoroethanesulfonate esters (tresylates) with nucleophiles in aqueous media have been studied, revealing insights into the hydrolysis and substitution mechanisms of these compounds .
Scientific Research Applications
Synthesis and Derivatives
2,2,2-Trifluoroethanesulfonic acid has been a subject of research due to its unique properties and derivatives. Eleev et al. (1978) prepared this acid along with its derivatives including potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Notably, they found that 2,2,2-Trifluoroethanesulfonyl chloride is a CH acid, which undergoes dehydrochlorination to yield a hypothetical trifluoromethylsulfonene (Eleev, Sokol'skii, & Knunyants, 1978).
Catalyst in Synthesis
Another significant application of trifluoromethanesulfonic acid derivatives is in catalysis. Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides. This catalyst proved especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Organic Synthesis
Kazakova and Vasilyev (2017) reviewed the use of trifluoromethanesulfonic acid in organic synthesis, highlighting its role in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carboand heterocyclic structures. Its high protonating power and low nucleophilicity make it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Synthetic Applications in Chemistry
In the realm of synthetic chemistry, trifluoromethanesulfonic acid and its derivatives have found applications in various transformations. For instance, the synthesis of highly substituted oxazoles, as researched by Saito, Hyodo, and Hanzawa (2012), utilized trifluoromethanesulfonic acid as a catalyst in reactions of ketones with nitriles (Saito, Hyodo, & Hanzawa, 2012).
Mechanism of Action
Target of Action
It’s known that sulfonic acids typically interact with various biological molecules due to their strong acidity and ability to form hydrogen bonds .
Mode of Action
2,2,2-Trifluoroethanesulfonic acid, also known as trifluoroethanesulfonyl chloride, is a CH acid . It undergoes dehydrochlorination under base solvolysis conditions to give a hypothetical trifluoromethylsulfonene . This suggests that it can participate in acid-base reactions and potentially influence the protonation state of its targets.
Pharmacokinetics
Its physicochemical properties such as a melting point of 50-52 °c, boiling point of 100 °c (at 05 Torr pressure), and a density of 1700±006 g/cm3 (Predicted) suggest that it may have significant bioavailability .
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoroethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c3-2(4,5)1-9(6,7)8/h1H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMDYIYCKWMWLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171320 | |
Record name | 2,2,2-Trifluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1827-97-0 | |
Record name | Ethanesulfonic acid, 2,2,2-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001827970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the key derivatives of 2,2,2-Trifluoroethanesulfonic acid that have been synthesized?
A1: Researchers have successfully synthesized various derivatives of this compound, including its potassium and pyridinium salts, acid chloride, piperidide, amide, and N-mercury salt. Additionally, compounds like N,N'-bis(2,2,2-trifluoroethanesulfonyl)diaminomethane and N,N′,N″-tris(2,2,2-trifluoroethanesulfonyl)triaminomethane have also been derived. [] You can find more details about the synthesis and properties of these derivatives in the research paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []
Q2: What is significant about the reactivity of 2,2,2-Trifluoroethanesulfonyl chloride?
A2: 2,2,2-Trifluoroethanesulfonyl chloride exhibits interesting reactivity as a CH acid. Under base solvolysis conditions, it undergoes dehydrochlorination. This reaction is thought to produce a transient species, trifluoromethylsulfonene. [] For a deeper understanding of this reaction pathway, refer to the paper "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []
Q3: How can 2,2-difluoroethylenesulfonyl fluoride be obtained from 2,2,2-trifluoroethanesulfonyl fluoride?
A3: 2,2-Difluoroethylenesulfonyl fluoride can be generated through the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl fluoride. [] This transformation highlights the influence of fluorine substitution on the reactivity of these compounds. The specific conditions and mechanisms of this reaction are detailed in the article "FLUORINE-CONTAINING β-SULTONES. 47. DERIVATIVES OF this compound". []
Q4: Are there any established methods for quantifying Tresyl groups, derived from this compound, on activated supports?
A4: Yes, ion chromatography has been explored as a technique for estimating Tresyl groups present on activated supports. [] This method provides valuable insights for researchers working with Tresyl-activated supports in various applications. The paper "An ion chromatographic method for the estimation of tresyl groups on activated supports" [] offers a detailed protocol and discusses the effectiveness of this analytical approach.
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